Licoricesaponin C2
Description
Contextualization within Triterpenoid (B12794562) Saponin (B1150181) Research
Triterpenoid saponins (B1172615) constitute a large and diverse group of natural compounds characterized by a triterpene aglycone backbone and one or more sugar chains mdpi.com. They are widely distributed in the plant kingdom and are known for a variety of biological properties mdpi.com. Licoricesaponin C2 fits within this class, possessing an oleanane-type triterpenoid structure medkoo.comnih.gov. Studies on triterpenoid saponins from Glycyrrhiza species, including this compound, contribute to the phytochemical understanding of these plants and the potential roles of these compounds mdpi.comresearchgate.net. The structural variations among different triterpenoid saponins lead to diverse physical and biological characteristics mdpi.com.
Significance as a Bioactive Constituent from Glycyrrhiza Species
Glycyrrhiza species, commonly known as licorice, are well-known sources of various bioactive compounds, with triterpenoid saponins being among the major constituents mdpi.comfrontiersin.org. Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata are the primary species recognized for their medicinal properties mdpi.comfrontiersin.org. This compound has been isolated from the roots of Glycyrrhiza uralensis nih.govmedkoo.comnih.gov.
Computational studies have explored the potential interactions of this compound with biological targets. For instance, molecular docking studies have suggested that this compound, alongside Glycyrrhizic acid, may exhibit high binding affinity to various targets associated with SARS-CoV-2, including the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), spike receptor-binding domain (RBD), human angiotensin-converting enzyme 2 (hACE2), papain-like protease (PLpro), and endoribonuclease non-structural protein (Nsp15) nanobioletters.com. These computational findings suggest a potential inhibitory effect against the virus nanobioletters.com.
The isolation and structural determination of this compound, along with other licorice saponins, have been detailed in academic literature, providing a foundation for further research into their individual properties and contributions to the therapeutic potential of licorice nih.govresearchgate.net.
Structure
2D Structure
Properties
CAS No. |
118525-49-8 |
|---|---|
Molecular Formula |
C42H62O15 |
Molecular Weight |
806.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8-9,21-31,34-35,43-47H,10-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
InChI Key |
WPDHECQXVOACTR-MOBXHYNLSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)C(=O)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)C(=O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Licorice saponin C2; Licoricesaponin C2; Saponin C2, from licorice; |
Origin of Product |
United States |
Natural Occurrence and Isolation of Licoricesaponin C2
Distribution in Glycyrrhiza Species (e.g., Glycyrrhiza uralensis, Glycyrrhiza glabra)
Licoricesaponin C2 has been reported to occur in Glycyrrhiza uralensis, with available data confirming its presence in the root part of this species. nih.gov The Glycyrrhiza genus encompasses approximately 20 species distributed across Asia, Europe, North America, and South America. mdpi.com Three species, Glycyrrhiza uralensis Fisch, Glycyrrhiza glabra L., and Glycyrrhiza inflata Batal, are particularly significant as the botanical sources of Glycyrrhizae Radix et Rhizoma, commonly used in traditional medicine. mdpi.com While G. uralensis is found from Central Asia to northeastern China, G. glabra is distributed from southern Europe to northwestern China. researchgate.net Studies have identified this compound among the triterpene saponins (B1172615) present in Glycyrrhiza species, including G. glabra. mdpi.comunirc.itshimadzu.com Phytochemical investigations have revealed a diverse range of triterpene saponins in these plants, with 50 oleanane-type pentacyclic triterpene saponins reported from G. uralensis and 38 from G. glabra. mdpi.com this compound, along with other licorice-saponins, contributes to the complex chemical profile of these species. mdpi.comfrontiersin.org
Methodologies for Extraction from Natural Sources
The extraction of compounds, including triterpene saponins like this compound, from Glycyrrhiza roots typically involves solid-liquid extraction methods. unirc.itshimadzu.com Sample preparation often begins with grinding the root material. unirc.itshimadzu.com Extraction can be facilitated by techniques such as ultrasonic agitation using solvents like ethanol/water mixtures. shimadzu.com For instance, a common procedure involves extracting grounded root material with an ethanol/water solution via ultrasonic agitation. shimadzu.com The resulting extract is then often filtered to remove solid particles. shimadzu.com Other extraction methods explored for licorice constituents include microwave-assisted extraction (MAE), ultrasound extraction (UAE), and classical extraction techniques, with studies comparing their efficiency for various bioactive compounds. ulakbim.gov.tr While some methods might be optimized for specific compounds like glabridin, the general principle involves using suitable solvents and techniques to isolate the desired constituents from the plant matrix. google.com
Chromatographic Purification Techniques for this compound
Purification of this compound from crude licorice extracts, which contain a complex mixture of secondary metabolites, often requires chromatographic techniques. shimadzu.comresearchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with detectors such as photodiode array (PDA) and mass spectrometry (MS) are widely used for the analysis and purification of licorice constituents, including triterpene saponins. shimadzu.comfrontiersin.orgresearchgate.netmdpi.comnih.gov Due to the complexity of licorice extracts and the potential for compounds with similar properties to co-elute, comprehensive separation techniques are often necessary. shimadzu.com Two-dimensional liquid chromatography (LC×LC) has been employed for the untargeted metabolic profiling of G. glabra extract, demonstrating improved separation capacity compared to one-dimensional methods. shimadzu.com Preparative HPLC, utilizing both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes, has also been used to isolate and purify compounds from licorice extract, including triterpene saponins. researchgate.net HILIC can be particularly useful for separating compounds with similar hydrophobicity that might co-elute in RP mode. researchgate.net These chromatographic approaches, often coupled with mass spectrometry for identification, are crucial for obtaining purified this compound from natural sources. researchgate.netmdpi.comnih.gov
Biosynthesis and Structural Elucidation of Licoricesaponin C2
Biosynthetic Pathways and Precursor Metabolism (e.g., Isoprenoid Pathway)
The core triterpene aglycone of Licoricesaponin C2, like other oleanane-type saponins (B1172615), is derived from the cyclization of 2,3-oxidosqualene. cuni.cznih.govnih.gov This cyclization is catalyzed by oxidosqualene cyclases (OSCs), which produce various triterpene skeletons, including the oleanane (B1240867) skeleton characteristic of this compound and glycyrrhizin (B1671929). cuni.cznih.gov The isoprenoid pathway, specifically the mevalonic acid or 2-C-methyl-D-erythritol-4-phosphate pathways, provides the IPP units necessary for the synthesis of these triterpene precursors. nih.gov
Enzymatic Transformations and Intermediary Compounds
Following the formation of the basic triterpene skeleton, a series of enzymatic modifications occur to yield the specific aglycone of this compound. These transformations can include oxidation, hydroxylation, and carboxylation reactions, often mediated by cytochrome P450-dependent monooxygenases and other enzymes. cuni.cz Glycosylation, the attachment of sugar moieties, is a crucial step in the biosynthesis of saponins. Glycosyltransferases are responsible for adding sugar units, such as glucuronic acid, to specific positions on the triterpene aglycone. cuni.cz While specific enzymatic steps and intermediary compounds directly leading to this compound are not extensively detailed in the provided context, the general pathway for triterpene saponin (B1150181) biosynthesis in Glycyrrhiza involves these types of enzymatic transformations of the core aglycone and subsequent glycosylation.
Facile Conversions from Related Triterpene Glycosides (e.g., Glycyrrhizin)
This compound can be obtained through facile conversions from related triterpene oligoglycosides, including glycyrrhizin. glycoscience.ruresearchgate.netjst.go.jp Research has demonstrated the possibility of converting glycyrrhizin to this compound. glycoscience.ruresearchgate.netjst.go.jp Specifically, studies have reported facile chemical conversion methods from olean-12-ene (B1638996) or olean-12-en-11-one oligoglycosides to olean-11,13-diene oligoglycosides, which includes this compound. glycoscience.ruresearchgate.net this compound has been structurally determined as 3-O-[β-D-glucuronopyranosyl(1→2)-β-D-glucuronopyranosyl]oleana-11,13(18)-dien-30-oic acid, while glycyrrhizin is 3-O-[β-D-glucuronopyranosyl(1→2)-β-D-glucuronopyranosyl]-11-oxoolean-12-en-30-oic acid. glycoscience.ru This indicates that a key difference lies in the structure of the aglycone, involving the presence of an 11,13(18)-diene system in this compound compared to the 11-oxo-12-ene system in glycyrrhizin. glycoscience.ru
Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)
Advanced spectroscopic and spectrometric techniques are essential for the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary tool used to determine the arrangement of atoms and functional groups within the molecule. nih.govjst.go.jpwikipedia.orgguidetopharmacology.orgunirc.itnih.govnih.gov Detailed analysis of NMR data, including chemical shifts and coupling constants, provides information about the triterpene skeleton and the attached sugar moieties. nih.gov Two-dimensional NMR techniques, such as COSY and HMBC, are also employed to establish correlations between protons and carbons, aiding in the complete assignment of the spectrum and confirmation of the structure. nih.gov
Mass Spectrometry (MS) is another critical technique for determining the molecular weight and fragmentation pattern of this compound. nih.govwikipedia.orgguidetopharmacology.orgunirc.itnih.govmdpi.comnih.govrsc.orgunive.itacs.orgshimadzu.comcjnmcpu.comnih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are commonly used. unirc.itnih.govmdpi.comnih.govrsc.orgacs.orgshimadzu.comcjnmcpu.comnih.gov MS data provides the molecular formula and information about the fragmentation of the molecule, which can help in identifying the aglycone and the sugar residues. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, further confirming the elemental composition. mdpi.comnih.govacs.orgnih.gov
Other techniques mentioned in the context for the analysis of licorice compounds, which would be applicable to this compound, include High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various detectors, such as Diode Array Detection (DAD) and Mass Spectrometry (MS). researchgate.netunirc.itnih.govmdpi.comacs.orgshimadzu.comnih.govresearchgate.net Comprehensive two-dimensional liquid chromatography (LC × LC) coupled with detection methods like DAD and tandem mass spectrometry (MS/MS) offers improved separation and characterization capabilities for complex mixtures of metabolites like those found in licorice. unirc.itshimadzu.com
Pharmacological Activities and Underlying Mechanisms of Licoricesaponin C2 in Vitro and Pre Clinical in Vivo Models
Anti-inflammatory Modulations
Licoricesaponin C2 has been implicated in the modulation of inflammatory processes, targeting various pathways and cellular components involved in the inflammatory response.
Modulation of Inflammatory Pathways (e.g., arachidonic acid metabolism)
Studies suggest that triterpene saponins (B1172615) from Glycyrrhiza, including this compound, may influence the arachidonic acid metabolism pathway, which is central to the production of inflammatory mediators like prostaglandins (B1171923) mdpi.commetabolon.comresearchgate.netmdpi.com. Total saponins of Glycyrrhiza have been shown to reduce the release of inflammation factors in macrophages and inhibit key enzymes in the arachidonic acid metabolism pathway responsible for prostaglandin (B15479496) E2 (PGE2) synthesis in LPS-induced mouse macrophage RAW264.7 cells mdpi.com. Arachidonic acid is a polyunsaturated fatty acid that is metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) into eicosanoids, which are potent mediators of inflammation metabolon.comresearchgate.netmdpi.comnih.gov. While research specifically detailing this compound's direct impact on arachidonic acid metabolism enzymes is ongoing, the observed anti-inflammatory effects of related licorice saponins point towards this pathway as a potential target mdpi.com.
Cellular and Molecular Targets in Inflammatory Responses (e.g., macrophage responses)
This compound and other licorice components have been studied for their effects on cellular responses involved in inflammation, particularly macrophage activity cuni.cznih.gov. Macrophages play a crucial role in initiating and resolving inflammation cuni.cz. Studies on roasted licorice extracts have shown inhibitory effects on lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages cuni.cz. Network pharmacology studies investigating the molecular basis of licorice's effects have identified that certain bioactive components, including this compound, may target pathways like the PI3K/AKT/NFκB signaling pathway, which is critical in regulating inflammatory responses in macrophages and other immune cells nih.gov. While specific detailed findings on this compound's precise targets within macrophage responses are still being elucidated, its presence among the bioactive compounds of licorice known to modulate macrophage activity suggests its involvement in these cellular processes cuni.cznih.govnih.govcore.ac.uk.
Antiviral Efficacy and Molecular Interactions
This compound has demonstrated potential antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19 researchgate.netnih.govresearchgate.netmdpi.comnih.govnews-medical.net. Computational studies have been instrumental in exploring its molecular interactions with viral and host targets.
Activity Against Viral Pathogens (e.g., SARS-CoV-2)
Licorice and its components have a history of reported antiviral activities against various viruses, including coronaviruses researchgate.netresearchgate.netmdpi.comnews-medical.netnanobioletters.compatsnap.com. Recent research has focused on the potential of licorice compounds, including triterpenoids, against SARS-CoV-2 researchgate.netnih.govnews-medical.netnanobioletters.comnih.gov. Computational studies have proposed this compound as a compound with high binding affinity towards multiple SARS-CoV-2 targets, suggesting a potential inhibitory effect researchgate.netnanobioletters.com. While some studies have highlighted other licorice triterpenoids like glycyrrhetinic acid and licorice-saponin A3 for their potent anti-SARS-CoV-2 activity in vitro nih.govnews-medical.netnih.gov, the computational data for this compound indicate its potential as an antiviral agent against this pathogen researchgate.netnanobioletters.com.
Molecular Docking and Binding Affinity Studies with Viral and Host Targets (e.g., SARS-CoV-2 RBD, Mpro, PLpro, RdRp, Nsp15, hACE2)
Molecular docking and computational studies have been employed to investigate the binding interactions of this compound with key proteins involved in SARS-CoV-2 infection and replication researchgate.netmdpi.comnanobioletters.comresearchgate.netrsc.orgnih.govfrontiersin.orgrsc.org. These studies aim to predict the binding affinity and potential inhibitory effects of compounds on viral and host targets.
Computational analyses have indicated that this compound exhibits high binding affinity towards several SARS-CoV-2 targets, including the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), spike receptor-binding domain (RBD), papain-like protease (PLpro), and endoribonuclease non-structural protein (Nsp15) researchgate.netnanobioletters.comresearchgate.net. Furthermore, it has also shown affinity for the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary host cell receptor that SARS-CoV-2 uses to gain entry researchgate.netnanobioletters.comfrontiersin.orgfrontiersin.orgrutgers.educonicet.gov.arnih.govcaltech.edu.
Detailed binding interactions of this compound with the active sites of these targets have been explored through molecular docking. For instance, studies have illustrated the specific residues involved in the binding of this compound to proteins like the SARS-CoV-2 RBD, Mpro, PLpro, RdRp, Nsp15, and hACE2 researchgate.netnanobioletters.com. The high negative free energy values calculated for the interaction of this compound with targets like Mpro suggest favorable binding nanobioletters.com.
The following table summarizes predicted binding affinities from a computational study:
| Target | Predicted Binding Energy (kcal/mol) | PubChem CID |
| SARS-CoV-2 RBD | -11.93 | 452864 |
| SARS-CoV-2 Mpro | -14.96 | 452864 |
| SARS-CoV-2 PLpro | -12.95 | 452864 |
| SARS-CoV-2 RdRp | -12.36 | 452864 |
| SARS-CoV-2 Nsp15 | -10.89 | 452864 |
| hACE2 | -12.71 | 452864 |
Note: Data derived from computational predictions researchgate.net.
These computational findings suggest that this compound could potentially interfere with SARS-CoV-2 entry and replication by binding to these crucial viral and host proteins researchgate.netnanobioletters.comresearchgate.net.
Antioxidant Potentials
This compound, as a component of licorice, is associated with antioxidant activity researchgate.netontosight.airsc.org. Licorice and its various components, including saponins and flavonoids, have been reported to possess radical scavenging activity and contribute to antioxidant effects researchgate.netrsc.org. Antioxidant compounds can neutralize free radicals, which are involved in oxidative stress and contribute to various diseases, including inflammatory conditions researchgate.netontosight.airsc.org. While the specific antioxidant mechanisms of this compound may involve direct radical scavenging or modulation of antioxidant enzyme activities, its presence in licorice extracts with established antioxidant properties supports its potential in this regard researchgate.net.
Mechanisms of Free Radical Neutralization
This compound has been identified as a compound with antioxidant properties, capable of neutralizing free radicals ontosight.ai. Free radicals are unstable molecules that can cause oxidative stress, damaging cells and contributing to various diseases ontosight.ai. The ability of compounds to donate hydrogen atoms is a common mechanism for scavenging free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals cuni.cz. While specific detailed mechanisms solely for this compound's free radical neutralization are not extensively detailed in the provided search results, licorice extracts and other licorice components, including flavonoids and triterpenoids, are known to exert antioxidant effects through mechanisms such as inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes nih.gov. The presence of hydroxyl groups in these compounds is often linked to their antioxidant activity, providing protons to neutralize free radicals .
Role in Oxidative Stress Mitigation
This compound contributes to the mitigation of oxidative stress ontosight.ai. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them researchgate.net. Licorice and its bioactive components, including triterpene saponins, have been shown in preclinical studies to counteract oxidative stress researchgate.netmdpi.com. Mechanisms involved include the upregulation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the reduction of malondialdehyde (MDA) levels, a marker of lipid peroxidation nih.govmdpi.com. Studies on licorice extract demonstrate its ability to enhance liver antioxidant enzyme activities and glutathione (GSH) levels, thereby protecting against oxidative damage nih.gov.
Other Investigated Biological Activities (Pre-clinical)
Beyond its antioxidant effects, this compound and related licorice saponins have been investigated for other therapeutic potentials in pre-clinical settings.
Antitumor Activity and Associated Mechanisms
Licorice compounds, including triterpene saponins and flavonoids, have demonstrated antitumor properties in a broad spectrum of in vitro and in vivo studies thieme-connect.desilae.it. These effects are mediated through various mechanisms, such as the inhibition of cell proliferation, induction of cell cycle arrest, apoptosis, autophagy, and the suppression of metastasis and angiogenesis thieme-connect.de. While the searches indicate that licorice saponins exhibit cytotoxic and antitumor activities mdpi.com, specific detailed mechanisms solely for this compound's antitumor effects are not provided. However, studies on other licorice components highlight mechanisms like the inhibition of DNA synthesis and the induction of apoptosis in tumor cells silae.it.
Hepatoprotective Effects of Related Licorice Saponins
Several licorice saponins, including those structurally related to this compound, have shown significant hepatoprotective activities in pre-clinical models mdpi.comresearchgate.net. Studies using models of liver injury, such as those induced by carbon tetrachloride (CCl4) or D-galactosamine (D-GalN), have demonstrated that licorice extracts and isolated saponins can prevent hepatotoxicity nih.govresearchgate.netnih.gov. These protective effects are associated with the reduction of elevated liver enzyme levels (ALT, AST, ALP), restoration of hepatic glutathione content, inhibition of lipid peroxidation, and reduction of inflammatory cytokines like TNF-α nih.govmdpi.comnih.gov. Some studies suggest that the inhibition of phospholipase A2 (PLA2) might be one of the possible mechanisms underlying the hepatoprotective effects of licorice saponins researchgate.net.
Here is a table summarizing some reported hepatoprotective activities of related licorice saponins:
| Compound | Activity | Model | Key Findings | Citation |
| Licorice-saponin Q2 | Hepatoprotective | Primary rat hepatocytes injured by D-GalN | Lowering of ALT and AST levels | researchgate.net |
| Glycyrrhizin (B1671929) | Hepatoprotective | CCl4-induced liver injury (rats) | Decreased serum AST, ALT, ALP; increased SOD, CAT, GSH-Px, GR, GST, GSH; reduced MDA; reduced serum TNF-α | nih.gov |
| 18β-glycyrrhetinic acid | Hepatoprotective | CCl4-induced liver injury (mice) | Inhibited increase in serum ALT and AST; inhibited hepatic lipid peroxidation; protected against GSH depletion | nih.gov |
| Licorice saponins | Hepatoprotective, PLA2 inhibitory activity | D-GalN-induced liver injury (in vitro) | Correlation between PLA2 inhibition and hepatoprotective effects | researchgate.net |
Interactions with Neurological Pathways (e.g., Parkinson's Disease-related Targets Identified by Network Pharmacology)
Network pharmacology approaches have been employed to explore the potential therapeutic effects of traditional Chinese medicine formulations containing licorice on neurological disorders like Parkinson's disease (PD) nih.govresearchgate.net. This compound has been identified as one of the active compounds in such formulations that may interact with targets related to PD nih.gov. Network analysis in one study identified this compound as a component in a formulation used for PD treatment nih.gov. While the specific direct interaction mechanisms of this compound with PD-related targets are not explicitly detailed, network pharmacology studies suggest that multi-component herbal formulations can influence various pathways relevant to PD, including those related to apoptosis and neuronal protection, potentially involving targets like AKT1, INS, TNF, IL-6, and TP53 nih.govresearchgate.net. The PI3K/AKT signaling pathway has been highlighted as a potential target pathway influenced by components in formulations containing licorice, which may play a role in reducing apoptosis of neuronal cells nih.govresearchgate.net.
Structure Activity Relationship Sar Studies of Licoricesaponin C2
Influence of Glycosidic Moiety and Triterpenoid (B12794562) Aglycone on Bioactivity
The biological activities of triterpenoid saponins (B1172615) are significantly influenced by both the structure of the triterpenoid aglycone and the nature and arrangement of the attached sugar moieties. The aglycone provides the lipophilic character, while the sugar chains contribute to hydrophilicity and can interact specifically with biological molecules.
Research on licorice saponins, including Licoricesaponin C2, highlights the importance of these structural elements. For instance, comparative studies within the licorice saponin (B1150181) family demonstrate that variations in the aglycone structure, such as the presence or position of functional groups (e.g., hydroxyl, carboxyl, ketone) and double bonds, can alter biological effects. Similarly, the number, type, and linkage of monosaccharides in the glycosidic chain impact solubility, absorption, distribution, metabolism, and target binding, thereby modulating activity.
Studies on other licorice saponins, such as glycyrrhizin (B1671929) and its aglycone glycyrrhetinic acid, provide insights into the differential roles of the glycosidic part and the aglycone. Glycyrrhizin (a glycoside) and glycyrrhetinic acid (the aglycone) can exhibit different potencies and target specificities, underscoring that the presence and structure of the sugar moiety are critical for the full biological profile of the saponin. xiahepublishing.com
Computational and In Silico Approaches to SAR Analysis
Computational and in silico methods, such as molecular docking and molecular dynamics simulations, have become valuable tools in understanding the SAR of compounds like this compound. These approaches allow researchers to predict the binding affinity and interaction modes of a compound with target proteins at a molecular level.
Recent studies have utilized computational analysis to investigate the potential antiviral activity of licorice components, including this compound, against targets like those from SARS-CoV-2. nanobioletters.comrsc.orgnanobioletters.comresearchgate.netresearchgate.netrsc.org These studies involve virtual screening of licorice compounds against viral proteins such as the main protease (Mpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), spike receptor-binding domain (RBD), and endoribonuclease non-structural protein (Nsp15), as well as human angiotensin-converting enzyme 2 (hACE2). nanobioletters.comrsc.orgnanobioletters.comresearchgate.netresearchgate.netrsc.org
In these computational analyses, the binding energy between the ligand (this compound) and the target protein is a key parameter used to assess the potential activity. A more negative binding energy generally indicates a stronger predicted interaction and thus potentially higher affinity. nanobioletters.com Computational studies have shown that this compound exhibits high affinity to several SARS-CoV-2 targets, suggesting a dominant inhibitory effect in silico. nanobioletters.comnanobioletters.com The binding interactions of this compound with residues in the binding pockets of these targets are analyzed to understand the molecular basis of the predicted activity. nanobioletters.comresearchgate.netresearchgate.net
These in silico studies provide valuable insights into how this compound might interact with biological targets, highlighting the importance of its specific 3D structure and the chemical properties of its functional groups for effective binding. nanobioletters.comresearchgate.netresearchgate.net While computational results require experimental validation, they are crucial for guiding further research and understanding the SAR without the need for extensive experimental synthesis and testing of numerous analogs.
Comparative SAR within the Licorice Saponin Family
Comparing the structures and activities of different saponins within the licorice family provides valuable information about the specific contributions of various structural features to their biological effects. Licorice contains a diverse array of triterpenoid saponins, all based on an oleanane-type aglycone but differing in the oxidation pattern of the aglycone and the composition and linkage of the glycosidic chain. mdpi.comsemanticscholar.orgfrontiersin.org
This compound is structurally related to other licorice saponins like glycyrrhizin, licorice-saponin A3, licorice-saponin B2, and others, but possesses distinct structural differences. mdpi.comsemanticscholar.orgjst.go.jpresearchgate.net For example, glycyrrhizin is a major saponin with a glycyrrhetinic acid aglycone and a disaccharide chain of two glucuronic acid units. mdpi.com this compound also has a disaccharide of two glucuronic acid units, but its aglycone is different from glycyrrhetinic acid, featuring a 30-norolean-11,13(18)-diene structure with a 20-carboxy group. mdpi.comnih.gov These differences in the aglycone structure are expected to lead to variations in their biological activities and target interactions.
Comparative in silico studies on SARS-CoV-2 targets have included this compound alongside other licorice components, including other saponins and flavonoids. rsc.orgrsc.org These studies allow for a direct comparison of the predicted binding affinities of different licorice compounds to the same target proteins. The results from such comparisons can help elucidate which structural features are more favorable for binding to specific targets. For instance, if this compound shows a higher predicted affinity for a particular target compared to a closely related saponin with a slight structural modification, it suggests that the modified feature plays a significant role in the interaction.
Data from comparative computational studies can be presented in tables showing the binding energies of different saponins to various targets, allowing for a clear visualization of their relative affinities.
| Compound | PubChem CID | Predicted Binding Energy (kcal/mol) - Example Target (Mpro) |
| This compound | 101589043 | -14.96 rsc.org |
| Licoricesaponin A3 | 14187172 | -14.50 rsc.org |
| Licoricesaponin B2 | 129901222 | -14.51 rsc.org |
| Glycyrrhizin | 14982 | Not explicitly listed for Mpro in rsc.org, but generally high affinity to SARS-CoV-2 targets nanobioletters.comnanobioletters.com |
| Licoricesaponin G2 | 14891565 | -7.31 rsc.org |
Note: The binding energies are predicted values from computational studies and should be interpreted in that context. Different studies and computational methods may yield varying results.
Such comparative analyses are crucial for understanding the SAR within the licorice saponin family and for identifying key structural determinants of their diverse biological activities.
Synthetic Endeavors and Derivative Development of Licoricesaponin C2
Strategies for Chemical Synthesis of Licoricesaponin C2 and Analogues
The chemical synthesis of complex triterpenoid (B12794562) saponins (B1172615) like this compound and its analogues presents significant challenges due to their intricate structures, multiple stereocenters, and the presence of labile glycosidic bonds. While detailed total synthesis strategies specifically for this compound are not extensively reported in the provided search results, related triterpenoid saponins from Glycyrrhiza have been subjects of synthesis studies.
General approaches to the synthesis of triterpenoid saponins often involve the modification of simpler triterpenoid structures, typically through glycosylation reactions. smolecule.com This involves attaching sugar moieties to the aglycone core. For instance, enzymatic synthesis using UDP-glycosyltransferases (UGTs) has been explored for creating glycoside derivatives of glycyrrhetinic acid and glycyrrhizin (B1671929), major triterpenoids in licorice. mdpi.com These enzymatic methods can transfer glucosyl moieties to hydroxyl and carboxyl groups on the aglycone and elongate glycosyl chains. mdpi.com
Analogues of this compound, such as other licorice saponins (e.g., Licoricesaponin A3, B2, D3, E2, F3, G2, J2, K2), share similar structural features, differing primarily in their glycosylation patterns or modifications on the aglycone. cuni.cznih.govmdpi.comresearchgate.net Synthesis of these analogues would likely employ similar glycosylation strategies, potentially utilizing different sugar donors or enzymes to achieve the specific glycosidic linkages and sugar sequences. Chemical modification principles, using compounds like glycyrrhetinic acid as lead structures, have also been applied to synthesize new derivatives with altered activities.
Synthesis of Oxidized Derivatives and their Biological Relevance
Oxidation is a common chemical modification that can alter the structure and biological activity of triterpenoids. While specific details on the synthesis and biological relevance of oxidized derivatives solely of this compound are not explicitly detailed in the search results, general oxidation strategies for triterpenoids are known.
Oxidation reactions can target specific functional groups within the triterpenoid structure, such as allylic or benzylic hydroxyl groups, leading to the formation of ketones or carboxylic acids. These modifications can influence the compound's solubility, stability, and interaction with biological targets. For example, oxidized derivatives have been explored in the context of improving the antioxidative activity of licorice components.
The biological relevance of oxidized derivatives of triterpenoid saponins often relates to changes in their pharmacological properties. While direct information on oxidized this compound is limited here, studies on other triterpenoids suggest that oxidation can impact activities such as antioxidant effects.
Chemical Modification for Enhanced Bioactivity or Specific Target Interaction
Chemical modification of this compound and related triterpenoid saponins is a strategy employed to potentially enhance their bioactivity or improve their interaction with specific biological targets. mdpi.com The complex structure of this compound offers several sites for modification, including the hydroxyl groups on the sugar moieties and the aglycone, as well as the carboxyl groups.
Strategies for chemical modification can include glycosylation, acetylation, or other reactions targeting hydroxyl and carboxyl groups. For instance, modifying glycosylation patterns, such as through acetylation or attaching alternative sugars, has been suggested as a way to enhance the bioactivity of related compounds like Uralsaponin B and Licoricesaponin G2. Enzymatic glycosylation using UGTs has been shown to significantly increase the water solubility of glycyrrhetinic acid and glycyrrhizin derivatives, which can impact their bioavailability and interaction with biological systems. mdpi.com
Research on other licorice triterpenoids, such as glycyrrhetinic acid, has involved the synthesis of derivatives to explore activities like anti-HCV effects. researchgate.net These studies highlight the potential of chemical modification to yield compounds with altered or enhanced pharmacological profiles compared to the parent compound. Network pharmacology approaches have also been used to identify potential targets of licorice compounds, including this compound, which can inform strategies for targeted chemical modification aimed at specific biological pathways or proteins. nih.gov
Advanced Analytical Methodologies for Licoricesaponin C2
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Quantification and Profiling
HPLC and UHPLC are fundamental techniques for the separation, quantification, and profiling of Licoricesaponin C2 in various licorice-derived samples. These methods are valued for their high separation efficiency and sensitivity, which are essential for resolving this compound from other co-occurring compounds.
The application of HPLC and UHPLC coupled with detectors like diode array detectors (DAD) and mass spectrometers is common in the analysis of licorice constituents, including triterpene saponins (B1172615) such as this compound. sigmaaldrich.comnih.gov Quantitative analysis of this compound and other key components in traditional Chinese medicines containing licorice has been successfully performed using validated HPLC-DAD methods. nih.gov For instance, an HPLC-DAD method was employed for the quantitative determination of six major compounds in Yinhua Pinggan Granule, following their initial identification by HPLC-Q-Exactive MS. nih.gov
Typical chromatographic conditions for separating licorice compounds, including saponins, involve reversed-phase columns and gradient elution programs. Mobile phases commonly consist of aqueous and organic solvents, such as water and acetonitrile (B52724) or methanol, often acidified with modifiers like formic acid or acetic acid to improve peak shape and ionization. sigmaaldrich.comnih.govmdpi.comnih.gov Detection of saponins with specific chromophores, such as those possessing a diene or conjugated carbonyl moiety, can be achieved by monitoring UV absorption at wavelengths like 254 nm. researchgate.net
UHPLC systems offer enhanced speed and resolution compared to conventional HPLC, primarily due to the use of columns packed with smaller particles. mdpi.com This makes UHPLC particularly advantageous for rapid and high-resolution profiling of the complex chemical composition of samples containing this compound. mdpi.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Characterization
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an indispensable technique for the definitive identification and structural characterization of this compound. sigmaaldrich.comnih.govmdpi.commdpi.comrsc.orgrsc.orgnanobioletters.comchromatographyonline.com LC-MS provides high sensitivity and selectivity, enabling the detection and tentative identification of a wide array of compounds in complex herbal preparations. nih.gov
High-resolution MS techniques, such as Q-Exactive MS and Q-Orbitrap MS, are frequently used to obtain accurate mass measurements, which are critical for determining the elemental composition of compounds like this compound. nih.govmdpi.commdpi.com Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that serve as a fingerprint for structural confirmation and aid in the unambiguous identification of compounds. rsc.orgresearchgate.netspringermedizin.denih.govrsc.org
This compound has been detected using MS in both positive and negative ionization modes. nih.govmdpi.com In positive mode, the protonated molecule [M + H]+ at m/z 807.4139 has been reported, while in negative mode, the deprotonated molecule [M − H]− at m/z 805.4016 has been observed. nih.govmdpi.com Analysis of the MS/MS spectra reveals characteristic fragment ions that support the proposed structure. nih.govmdpi.comrsc.org For example, fragment ions with m/z values of 351.0569 and 193.0348 are considered characteristic for oleanane (B1240867) type saponins derived from Glycyrrhiza uralensis, indicating the presence of glucuronic acid units. rsc.org
The tentative identification of compounds is often achieved by comparing LC-MS/MS data, including quasi-molecular ions and fragmentation patterns, with information available in existing literature and spectral databases. nih.govmdpi.comrsc.org Confirmation of identification is typically performed by comparing the data with those obtained from authentic reference standards. rsc.org
Comprehensive Two-Dimensional Liquid Chromatography (LC×LC) for Complex Mixture Analysis
Comprehensive two-dimensional liquid chromatography (LC×LC) is an advanced separation technique offering significantly greater peak capacity and resolving power compared to one-dimensional LC, making it exceptionally well-suited for the analysis of highly complex samples like licorice extracts. sigmaaldrich.comchromatographyonline.com This technique involves coupling two separation columns with different separation mechanisms, resulting in enhanced resolution of compounds that may co-elute or be poorly separated in a single-dimension analysis. sigmaaldrich.comchromatographyonline.com
LC×LC coupled with PDA and MS detection has been successfully applied for the untargeted metabolic profiling of Glycyrrhiza glabra extracts. sigmaaldrich.comshimadzu.com This comprehensive approach provides a more detailed view of the metabolite composition, including triterpene saponins like this compound, and assists in distinguishing between isobaric compounds. sigmaaldrich.comshimadzu.com
Various column combinations and gradient strategies, such as reversed-phase LC in both dimensions (RP-LC×RP-LC) utilizing a multi-segmented shift gradient (MSG) approach, have been investigated to optimize the separation of the diverse phytochemicals present in licorice extracts. sigmaaldrich.comshimadzu.com Studies have shown that LC×LC significantly increases the number of detected compounds compared to conventional 1D-LC analysis. shimadzu.com
Molecular Network Analysis for Compound Identification and Discovery
Molecular networking is a powerful computational tool that processes and visualizes MS/MS data to reveal the chemical relationships within complex samples. rsc.orgresearchgate.netspringermedizin.de This technique clusters structurally similar compounds based on the resemblance of their fragmentation patterns, generating a molecular network where nodes represent individual compounds and edges connect molecules with similar fragmentation profiles. rsc.orgresearchgate.netspringermedizin.de
When combined with UHPLC-HRMS, molecular networking becomes a highly effective strategy for both the rapid identification of known compounds and the discovery of new or unexpected components in complex natural product extracts. springermedizin.de By comparing the MS/MS spectra of unknown compounds to spectral libraries and to other compounds within the generated network, it is possible to make tentative structural assignments. rsc.orgspringermedizin.de
This approach has been successfully applied to the analysis of the chemical constituents in traditional Chinese medicine formulas containing licorice. rsc.orgspringermedizin.de Molecular networking can group various classes of compounds, including triterpenoid (B12794562) saponins like this compound and its isomers, into distinct clusters based on their fragmentation similarities. rsc.orgspringermedizin.de This method is particularly valuable for the characterization of minor components that may be present at low concentrations. rsc.org
Furthermore, molecular networking has been integrated into network pharmacology-based studies to explore the potential molecular mechanisms underlying the pharmacological effects of licorice, identifying compounds such as this compound as potential contributors to these effects. nih.gov
Synergistic and Combinatorial Research Approaches with Licoricesaponin C2
Synergistic Interactions with Other Licorice Phytochemicals (e.g., Flavonoids, Glycyrrhizin)
Licorice root is a rich source of various bioactive compounds, including triterpene saponins (B1172615) like glycyrrhizin (B1671929) and licoricesaponin C2, as well as numerous flavonoids. mdpi.comcuni.czdovepress.com The traditional use of licorice often involves the whole extract or combinations of its components, suggesting that the observed pharmacological effects may result from the synergistic interactions among these diverse phytochemicals rather than the action of a single compound. restorativemedicine.orgrsc.org
While extensive research has focused on the synergistic effects of glycyrrhizin and various flavonoids from licorice, studies specifically detailing the synergistic interactions of this compound with other licorice phytochemicals are less commonly highlighted in broad reviews. However, the principle of synergy among licorice constituents is well-established. For instance, studies on the anti-inflammatory effects of licorice extract have indicated that glycyrrhizin may exert synergistic suppression of inducible nitric oxide synthase (iNOS) expression when coexisting with other constituents in the extract. nih.govmdpi.com Similarly, flavonoids in licorice are known to contribute to antioxidant activity, and their effects can be enhanced when combined with other substances. mdpi.com
The complexity of licorice extract, containing over 300 flavonoids and numerous triterpenoids, underscores the likelihood of intricate interactions, including potential synergistic effects involving saponins like this compound. cuni.czdovepress.com Although direct experimental data specifically on the synergy between this compound and other individual licorice flavonoids or glycyrrhizin is not prominently detailed in the search results, the general understanding of licorice phytochemistry supports the potential for such interactions within the complex mixture. mdpi.comcuni.cz Computational studies have begun to explore the interactions of multiple licorice compounds with biological targets, providing insights into potential synergistic mechanisms at a molecular level. nanobioletters.comnih.govfrontiersin.org
Combinatorial Effects in Multi-Component Herbal Formulations
In TCM formulas, the interaction among multiple components is considered crucial for their efficacy. mdpi.comresearchgate.net Licorice, as a "guide herb" in many formulations, is believed to improve the absorption and bioavailability of other constituents, which is a form of synergistic interaction within the formulation context. restorativemedicine.org While specific studies detailing the contribution of this compound to the combinatorial effects in particular multi-component herbal formulations are not extensively reported in the provided search results, the presence of this compound in licorice extracts used in such formulations suggests its potential involvement in these complex interactions. frontiersin.orgresearchgate.netnih.gov
Research on TCM formulas containing licorice, such as Shenling Baizhu San, has identified various licorice components, including this compound, as present in the extract, indicating their potential role in the formula's effects. frontiersin.org The study of these multi-component systems often employs network pharmacology and other integrated approaches to elucidate the complex interactions and synergistic mechanisms. nih.govfrontiersin.org
Methodological Approaches for Investigating Synergism (e.g., Knock-Out Extracts)
Investigating the synergistic effects of individual compounds within complex natural product mixtures like licorice extract presents significant methodological challenges. rsc.org Traditional approaches often involve isolating individual compounds and testing their effects in combination. However, this can be time-consuming and may not fully capture the complexity of interactions within the native extract.
This KO extract approach has been successfully applied to study the synergistic effects of glycyrrhizin in licorice extract. For example, studies investigating the inhibition of nitric oxide production showed that the inhibitory effect of glycyrrhizin-KO extract was attenuated compared to the whole licorice extract. nih.govmdpi.com Re-adding glycyrrhizin to the KO extract restored or improved the inhibitory potency, indicating a synergistic interaction between glycyrrhizin and other licorice constituents in this specific activity. nih.govmdpi.comnih.gov
While the provided search results specifically detail the application of the KO extract methodology for studying glycyrrhizin, this approach is broadly applicable to investigating the synergistic interactions of other individual compounds within licorice extract, including this compound. mdpi.com By preparing a this compound-KO extract, researchers could potentially determine its contribution to various biological activities of the whole extract and explore its synergistic relationships with other licorice phytochemicals, such as flavonoids and other saponins. mdpi.comcuni.cz This methodology provides a valuable tool for dissecting the complex interplay of compounds in natural product mixtures and scientifically validating the concept of synergy in herbal medicines. rsc.orgmdpi.com
Conclusion and Future Research Directions on Licoricesaponin C2
Summary of Current Academic Understanding of Licoricesaponin C2
Current academic understanding identifies this compound as a triterpene saponin (B1150181) present in licorice species, particularly Glycyrrhiza uralensis nih.govresearchgate.netmdpi.com. Its chemical structure, an oleanane-type triterpene oligoglycoside, has been elucidated nih.govresearchgate.net. Research indicates that this compound is one of several triterpenoid (B12794562) saponins (B1172615) contributing to the chemical composition of licorice mdpi.comsigmaaldrich.com. Studies have explored its potential biological activities, with some research suggesting antiviral properties, although further studies are needed for confirmation ontosight.ai. Computational studies have investigated its potential interactions with biological targets, particularly in the context of antiviral research nanobioletters.comrsc.org. For instance, molecular docking studies have shown that this compound exhibits high binding affinity towards various SARS-CoV-2 targets, including the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), spike receptor-binding domain (RBD), human angiotensin-converting enzyme 2 (hACE2), papain-like protease (PLpro), and endoribonuclease non-structural protein (Nsp15) nanobioletters.comrsc.org. These computational findings suggest a potential inhibitory effect against SARS-CoV-2 nanobioletters.com.
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the initial characterization and some preliminary investigations into its biological potential, significant knowledge gaps exist regarding this compound. While computational studies suggest antiviral potential, in vitro and in vivo experimental validation of these effects are crucial and represent a major research gap nanobioletters.comrsc.org. The precise mechanisms of action underlying any observed biological activities of this compound are not fully elucidated. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems, as well as its effects on the body . Its solubility and permeability characteristics have been computationally predicted, but experimental data is limited . The full spectrum of its potential biological activities beyond antiviral effects requires further investigation mdpi.com. Emerging research avenues include detailed experimental validation of the computationally predicted antiviral activities, exploration of its effects on other biological targets, and comprehensive studies on its ADMET properties nanobioletters.comrsc.org. Investigating potential synergistic effects with other compounds found in licorice is also an important area for future research smolecule.com.
Prospective Applications in Biomedical Research and Drug Discovery
Based on the current academic understanding and emerging research avenues, this compound holds prospective applications in biomedical research and drug discovery, particularly as a lead compound. Its suggested high binding affinity to key SARS-CoV-2 targets in computational studies positions it as a candidate for further investigation in the development of antiviral therapies nanobioletters.comrsc.org. The triterpene saponin structure is common among compounds with diverse biological activities, suggesting that this compound may possess other beneficial properties yet to be discovered mdpi.comsigmaaldrich.com. Future research could explore its potential in other therapeutic areas, such as anti-inflammatory, antioxidant, or antimicrobial applications, given that these activities are observed in other licorice compounds smolecule.comresearchgate.netresearchgate.net. The identification of this compound as a constituent of a widely used traditional medicine herb further supports its potential for biomedical applications nih.govsemanticscholar.org. Detailed studies on its molecular interactions and biological pathways could reveal novel therapeutic targets or mechanisms. As a natural product, it could serve as a template for the rational design and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacological properties in drug discovery efforts.
Q & A
Q. Experimental Pitfalls :
- False positives from co-isolated flavonoids (e.g., liquiritigenin derivatives) require SPE purification .
How can structural modifications of this compound enhance its bioavailability for pharmacological studies?
Advanced Research Focus
this compound’s poor solubility (limited to DMSO) and rapid metabolism hinder in vivo applications. Strategies include:
- Glycosylation : Introduce methyl or acetyl groups to hydroxyl residues to reduce enzymatic hydrolysis .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release.
- Prodrug synthesis : Conjugate with amino acids (e.g., lysine) to improve intestinal absorption.
Validation : Monitor stability via tandem MS/MS (e.g., loss of glucuronic acid moieties at m/z 193.0350) .
What analytical techniques are critical for distinguishing this compound from isomeric saponins?
Basic Research Focus
Isomeric confusion (e.g., Licoricesaponin B2 vs. C2) is resolved via:
- Ion mobility-mass spectrometry (IM-MS) : Differentiate isomers by collision cross-section (CCS) values (e.g., ΔCCS = 2.48 Ų for C₂ vs. B₂) .
- NMR fingerprinting : Key signals include δ 5.58 ppm (H-12, oleanane backbone) and δ 4.90 ppm (anomeric protons of glucuronic acid) .
- Chiral chromatography : Use amylose-based columns to separate α/β-anomers .
How should researchers design studies to validate this compound’s anti-inflammatory targets?
Advanced Research Focus
To map NF-κB inhibition:
- Transcriptomic profiling : RNA-seq of LPS-stimulated macrophages (THP-1 cells) pre/post treatment.
- Pull-down assays : Use biotinylated this compound to identify binding partners (e.g., IKKβ or p65) .
- Kinetic analysis : Measure IκBα degradation rates via Western blot (EC₅₀ < 10 μM expected).
Controls : Include glycyrrhizin (positive control) and vehicle (DMSO < 0.1%) .
What protocols ensure reproducibility in this compound quantification across labs?
Basic Research Focus
Standardize workflows using:
- Reference materials : Certify purity via ¹H NMR (≥95%) and HPLC-ELSD (≥98%) .
- Calibration curves : Linear range 0.1–100 μg/mL (R² > 0.99) in triplicate.
- Inter-lab validation : Share SOPs for extraction (e.g., 70% ethanol, 60°C, 2 hr) .
How can contradictory data on this compound’s cytotoxicity be reconciled?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 20 μM in hepatocytes vs. 50 μM in keratinocytes) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
